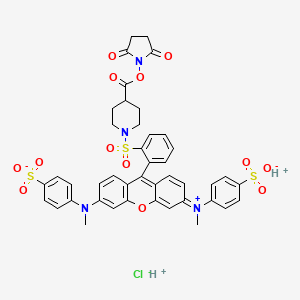

QSY9 succinimidyl ester

Description

Properties

Molecular Formula |

C43H39ClN4O13S3 |

|---|---|

Molecular Weight |

951.4 g/mol |

IUPAC Name |

4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfonatophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate;hydron;chloride |

InChI |

InChI=1S/C43H38N4O13S3.ClH/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49;/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58);1H |

InChI Key |

PAOKYIAFAJVBKU-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)[O-])C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |

Synonyms |

N-(9-(2-((4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)piperidin-1-yl)sulfonyl)phenyl)-6-(methyl(4-sulfophenyl)amino)-3H-xanthen-3-ylidene)-N-methyl-4-sulfoanilinium chloride QSY-9 QSY9 QSY9 succinimidyl este |

Origin of Product |

United States |

Foundational & Exploratory

QSY® 9: A Comprehensive Technical Guide to its Absorption Spectrum and Quenching Capabilities

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the selection of an appropriate quencher is as critical as the choice of the fluorophore itself. This guide provides an in-depth technical overview of QSY® 9, a non-fluorescent diarylrhodamine quencher. We will explore the core photophysical properties of QSY 9, focusing on its absorption spectrum and the practical implications for its quenching range, thereby enabling you to design more robust and sensitive assays.

Introduction to QSY 9: The "Dark" Acceptor

QSY 9 belongs to a class of molecules known as dark quenchers. Unlike fluorescent quenchers (e.g., TAMRA), dark quenchers do not emit light upon accepting energy from a donor fluorophore. This property is highly advantageous as it eliminates the background fluorescence signal that can arise from the quencher itself, thereby increasing the signal-to-noise ratio and the overall sensitivity of the assay.[1] QSY 9 is structurally a diarylrhodamine derivative and is particularly noted for its enhanced water solubility compared to its counterpart, QSY 7, making it a versatile tool for labeling biomolecules in aqueous environments.[2] Its primary mechanism of action is Förster Resonance Energy Transfer (FRET), a distance-dependent process where energy is transferred non-radiatively from an excited donor fluorophore to the QSY 9 acceptor.[2][3][4]

The QSY 9 Absorption Spectrum: The Key to Partner Selection

The effectiveness of a FRET acceptor is fundamentally dictated by the degree of overlap between its absorption spectrum and the emission spectrum of the donor fluorophore.[5][6] QSY 9 exhibits a broad and intense absorption profile in the visible range, making it an excellent partner for a wide array of commonly used fluorophores.

The key spectral characteristics of QSY 9 are summarized in the table below:

| Parameter | Value | Source(s) |

| Maximum Absorption (λmax) | 562 nm | [2][3] |

| Absorption/Quenching Range | 500 - 600 nm | [2][4][7][8] |

| Molar Extinction Coefficient (ε) | ~85,000 - 92,000 M⁻¹cm⁻¹ | [2][9][10] |

| Fluorescence Quantum Yield | < 0.001 (in aqueous solution) | [9] |

The broad absorption spectrum, peaking at 562 nm, allows QSY 9 to efficiently quench the fluorescence of dyes that emit in the green to orange region of the spectrum.[2] This wide quenching window provides flexibility in experimental design, accommodating various donor fluorophores without the need to switch quenchers. The high molar extinction coefficient signifies a high probability of photon absorption, contributing to its efficiency as a quencher.[9]

Quenching Mechanism and the Förster Radius (R₀)

As mentioned, the primary quenching mechanism for QSY 9 is FRET.[5] FRET efficiency is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of this distance.[5][11] This relationship is defined by the Förster radius (R₀), which is the distance at which 50% of the donor's excitation energy is transferred to the acceptor.[1][5][12]

Several factors influence the R₀ value:

-

The spectral overlap between the donor's emission and the acceptor's absorption.

-

The quantum yield of the donor fluorophore.

-

The relative orientation of the donor and acceptor transition dipoles.[5]

A larger R₀ value indicates that quenching can occur over a greater distance, providing a wider dynamic range for assays that measure changes in molecular proximity. The table below lists the calculated R₀ value for a common QSY 9 FRET pair.

| Donor Fluorophore | Acceptor | Förster Radius (R₀) | Source(s) |

| Fluorescein | QSY 9 | 61 Å (6.1 nm) | [5] |

This R₀ of 61 Å is substantial and allows for the design of sensitive probes for detecting events like substrate cleavage, hybridization, or conformational changes in biomolecules.

The relationship between donor excitation, emission, and acceptor absorption is visualized below.

Caption: Workflow for a FRET-based protease assay using a QSY 9 substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Causality: It is crucial to prepare all reagents fresh and keep the enzyme on ice to maintain its activity. The FRET substrate should be dissolved in a compatible solvent (e.g., DMSO) and then diluted in assay buffer to the final working concentration.

-

Protocol:

-

Prepare a stock solution of the FRET peptide substrate (e.g., 1 mM in DMSO).

-

Prepare a working solution of the protease in assay buffer. The optimal concentration needs to be determined empirically.

-

Prepare a working solution of the protease inhibitor.

-

-

-

Assay Setup:

-

Causality: A typical experiment should include wells for the full reaction, a no-enzyme control (to measure background substrate hydrolysis), and a no-substrate control (to measure background fluorescence of the enzyme). An inhibited reaction serves as a robust negative control.

-

Protocol (for a 96-well plate):

-

Test Wells: Add 50 µL of assay buffer, 25 µL of substrate solution, and 25 µL of protease solution.

-

No-Enzyme Control: Add 75 µL of assay buffer and 25 µL of substrate solution.

-

Inhibitor Control: Add 50 µL of assay buffer, 25 µL of substrate solution, 10 µL of inhibitor, and pre-incubate for 15 minutes before adding 15 µL of protease solution.

-

-

-

Kinetic Measurement:

-

Causality: The reaction is initiated by the addition of the enzyme. By taking kinetic readings, the initial velocity (V₀) of the reaction can be determined, which is directly proportional to the enzyme's activity under substrate-saturating conditions.

-

Protocol:

-

Place the microplate in the fluorescence plate reader, pre-set to the optimal temperature for the enzyme.

-

Set the reader to excite and measure the emission of the donor fluorophore (e.g., for Fluorescein, Ex: 494 nm, Em: 521 nm).

-

Initiate the reaction by adding the protease to the appropriate wells.

-

Immediately start recording the fluorescence intensity every 60 seconds for a period of 30-60 minutes.

-

-

-

Data Analysis and Interpretation:

-

Causality: The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage. The no-enzyme and inhibitor controls should show minimal to no increase in fluorescence, validating that the observed signal is due to the specific protease activity.

-

Protocol:

-

Subtract the background fluorescence (from the no-substrate control) from all readings.

-

Plot fluorescence intensity versus time for each condition.

-

Determine the initial reaction rate (the slope of the linear portion of the curve) for the test wells.

-

Compare the rates under different conditions (e.g., with and without an inhibitor) to quantify the enzyme's activity or the inhibitor's potency.

-

-

Conclusion

QSY 9 is a powerful and versatile dark quencher, indispensable for the development of high-sensitivity FRET-based assays. Its broad absorption spectrum, centered at 562 nm, makes it an ideal acceptor for a wide range of green and orange-emitting fluorophores. The lack of native fluorescence and a large Förster radius contribute to assays with high signal-to-noise ratios and a broad dynamic range. By understanding the core principles of its absorption and quenching mechanism, researchers can confidently design and execute robust and reliable experiments for applications ranging from enzyme kinetics to nucleic acid hybridization and cellular imaging.

References

-

Bio-Synthesis Inc. (n.d.). QSY9® Quencher Oligonucleotide Modification. Retrieved from [Link]

-

Ranjit, S., et al. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC. Retrieved from [Link]

-

Evrogen. (n.d.). High effective FRET pairs. Retrieved from [Link]

-

Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. PMC. Retrieved from [Link]

-

George Abraham, B., et al. (2015). Fluorescent Protein Based FRET Pairs with Improved Dynamic Range for Fluorescence Lifetime Measurements. PLOS One. Retrieved from [Link]

-

Frommer, W. B., et al. (2013). Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells. PMC. Retrieved from [Link]

-

Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. ResearchGate. Retrieved from [Link]

Sources

- 1. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. QSY9® Quencher Oligonucleotide Modification [biosyn.com]

- 3. Absorption [QSY 9] | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. SY-9 Azide | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is Forster radius? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to FRET Pairs Using QSY9: Principles, Design, and Application

Abstract

Förster Resonance Energy Transfer (FRET) has become an indispensable tool in biological and chemical sciences, offering a "molecular ruler" to probe molecular interactions, conformational changes, and enzymatic activities with nanoscale precision.[1][2] The advent of non-fluorescent, or "dark," quenchers has significantly enhanced the power of FRET-based assays by improving signal-to-noise ratios and expanding multiplexing capabilities.[3] This guide provides an in-depth exploration of FRET assays utilizing QSY® 9, a premier dark quencher. We will dissect the core principles of FRET, elucidate the specific advantages conferred by QSY9, provide detailed protocols for probe design and synthesis, and offer expert insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of QSY9-based FRET for high-throughput screening and detailed mechanistic studies.

The Foundational Principle: Förster Resonance Energy Transfer (FRET)

FRET is a quantum mechanical phenomenon describing the non-radiative transfer of energy from an excited-state fluorophore (the donor ) to a proximal ground-state chromophore (the acceptor ).[1][4] This energy transfer occurs without the emission of a photon from the donor and is mediated by dipole-dipole coupling.[4] The efficiency of this transfer (E) is exquisitely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of their separation distance (r).

-

E ∝ 1/r⁶

This profound distance dependence, typically effective over 1-10 nanometers, is the cornerstone of FRET's utility as a molecular ruler.[1][5] For FRET to occur, three primary conditions must be met:

-

Proximity: The donor and acceptor must be in close proximity, typically 10-100 Å.[6]

-

Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[2][6]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor should be approximately parallel.[2][6]

The Advantage of Darkness: Why Use a Non-Fluorescent Quencher?

In traditional FRET experiments, both the donor and acceptor are fluorophores. While effective, this can lead to background noise from direct excitation of the acceptor or spectral bleed-through. The innovation of using a non-fluorescent acceptor—a dark quencher —obviates these issues. Instead of emitting the transferred energy as light, a dark quencher dissipates it as heat.[3][7]

This approach yields several critical advantages:

-

Elimination of Background Fluorescence: Since the quencher does not fluoresce, it does not contribute to background signal, dramatically increasing the signal-to-noise ratio and the dynamic range of the assay.[3][8]

-

Simplified Data Analysis: The signal is a straightforward "turn-on" or "turn-off" of the donor's fluorescence, removing the need for complex corrections for acceptor emission.

-

Enhanced Multiplexing: The absence of a secondary emission spectrum from the quencher frees up that spectral window, making it easier to design multiplexed assays with multiple, spectrally distinct FRET pairs.[3]

-

Greater Chemical Stability: Dark quenchers are often more robust and resistant to degradation during oligonucleotide or peptide synthesis compared to many fluorescent dyes.[3]

Figure 1: FRET mechanism using a dark quencher like QSY9.

Spotlight on QSY9: Properties of a Superior Quencher

QSY9 is a non-fluorescent diarylrhodamine derivative that has emerged as a quencher of choice for many FRET applications.[9] Its properties are ideally suited for pairing with a wide range of commonly used donor fluorophores.

Key Spectroscopic and Physical Properties

| Property | Value | Source(s) |

| Quencher Type | Non-Fluorescent ("Dark") | [10] |

| Max Absorption (λabs) | ~562 nm | [10][11] |

| Quenching Range | 500 - 600 nm | [10][12] |

| Extinction Coefficient (ε) | ~85,000 cm-1M-1 | [10][12] |

| Solubility | Enhanced water solubility | [10][12] |

| Reactive Forms | Succinimidyl (NHS) Ester, Carboxylic Acid, Azide | [12][13][14] |

The broad absorption profile of QSY9 makes it a versatile acceptor for an array of green to orange-red emitting fluorophores.

Recommended Donor Fluorophores for QSY9

-

Fluorescein (FAM, FITC)

-

Alexa Fluor® 488, 532, 546, 555, 568

-

Cy3®

-

TAMRA (Tetramethylrhodamine)

-

ROX (Carboxy-X-rhodamine)

The choice of donor must be guided by ensuring significant overlap between the donor's emission spectrum and the QSY9 absorption spectrum, a prerequisite for efficient FRET.[15]

Rational Design of a QSY9-Based FRET Assay: A Protease Cleavage Model

To illustrate the design process, we will use a common application: developing a fluorogenic assay to measure the activity of a specific protease. The core principle is to design a substrate where a cleavage event leads to a measurable increase in fluorescence.

Causality of the Assay Design:

-

Initial State (High FRET, Low Signal): A peptide substrate containing the protease's specific recognition sequence is synthesized. A donor fluorophore (e.g., Alexa Fluor 488) is covalently attached to one end, and QSY9 is attached to the other. In the intact peptide, the donor and quencher are held in close proximity, resulting in efficient FRET. The donor's fluorescence is therefore quenched.

-

The Biological Event (Cleavage): Upon introduction of the active protease, the enzyme recognizes and cleaves the peptide sequence.

-

Final State (Low FRET, High Signal): Cleavage separates the donor-containing fragment from the QSY9-containing fragment. This separation eliminates FRET, "liberating" the donor from quenching. The donor's fluorescence is restored, leading to a quantifiable increase in signal intensity that is directly proportional to protease activity.[6]

Figure 2: Signaling pathway of a protease cleavage assay using a QSY9 FRET substrate.

Experimental Protocol: Labeling a Peptide with a Donor and QSY9

This protocol describes a self-validating system for labeling a peptide containing a single lysine residue (for dye attachment) and a terminal amine (for quencher attachment) using amine-reactive succinimidyl esters.

Materials and Reagents

-

Custom peptide with a unique lysine and N-terminal amine (e.g., >95% purity, from a reputable vendor)

-

Donor Fluorophore NHS Ester (e.g., Alexa Fluor® 488 NHS Ester)

-

QSY9 Succinimidyl Ester[14]

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification System: Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

Mass Spectrometer for verification

Step-by-Step Methodology

Figure 3: High-level workflow for FRET probe synthesis and validation.

-

Prepare Reagent Stock Solutions:

-

Peptide: Dissolve the lyophilized peptide in the bicarbonate buffer to a final concentration of 1-5 mg/mL. Expertise Insight: Working with a concentrated peptide solution drives the labeling reaction equilibrium towards the product.

-

NHS Esters: Allow vials of Donor NHS Ester and QSY9 NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve each in anhydrous DMSO to create 10 mM stock solutions.[16] Trustworthiness Check: Anhydrous DMSO is critical as NHS esters readily hydrolyze in the presence of water, which would inactivate them.

-

-

Perform the Labeling Reaction:

-

To the peptide solution, add a 1.5 to 3-fold molar excess of the first label (e.g., Donor NHS Ester). The optimal ratio may require empirical determination.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

After the first labeling step, add a similar molar excess of the QSY9 NHS Ester and continue the incubation for another 1-2 hours. Expertise Insight: A stepwise addition can sometimes improve the yield of the desired dual-labeled product, though co-incubation is also feasible.

-

-

Purify the Conjugate:

-

The reaction mixture will contain the desired dual-labeled peptide, single-labeled intermediates, unlabeled peptide, and hydrolyzed dye/quencher. This heterogeneity necessitates robust purification.

-

Purify the reaction mixture using RP-HPLC. The increased hydrophobicity of the labeled peptides allows for their separation from the unlabeled starting material. The dual-labeled product will typically have the longest retention time.

-

Collect the fractions corresponding to the major product peak that absorbs at both the donor and quencher wavelengths.

-

-

Validate the Product:

-

Confirm the identity and purity of the collected fraction using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should match the theoretical mass of the peptide + donor + QSY9. This step is a non-negotiable validation of product identity.

-

-

Quantify and Store:

-

Determine the concentration of the final product using the absorbance of the donor fluorophore and its known extinction coefficient.

-

Aliquot the purified probe and store it at -20°C or -80°C, protected from light.

-

Data Acquisition and Analysis

Once the FRET probe is synthesized and validated, it can be used in an assay.

-

Assay Execution: Incubate the FRET probe with the enzyme (or other biological system of interest) in an appropriate buffer.

-

Data Collection: Measure the fluorescence intensity of the donor fluorophore over time using a fluorescence plate reader or microscope. Use an excitation wavelength appropriate for the donor and an emission wavelength centered around the donor's emission maximum.

-

Calculating FRET Efficiency (E): In a quenching context, the FRET efficiency of the intact probe can be calculated by comparing the donor's fluorescence in the presence of the quencher (IDA) to its fluorescence after the probe has been fully cleaved or denatured (ID), which represents the unquenched state.

-

E = 1 - (IDA / ID) [17]

For kinetic assays, the rate of increase in fluorescence (dF/dt) is the key parameter and is proportional to the enzymatic activity.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Signal-to-Background Ratio | 1. Inefficient quenching (probe design flaw).2. Incomplete labeling or poor purification.3. Autofluorescence from compounds in the assay. | 1. Re-design the probe to ensure donor/quencher are <10nm apart in the "off" state.2. Verify probe purity with HPLC and mass spectrometry.[18]3. Run a buffer-only blank; select a donor with a longer emission wavelength if possible.[19] |

| No or Weak Signal Increase | 1. Inactive enzyme or incorrect assay conditions (pH, cofactors).2. Substrate is not being cleaved.3. Probe concentration is too high (inner filter effect). | 1. Validate enzyme activity with a known positive control substrate.[20]2. Confirm the peptide sequence is correct for the target enzyme.3. Titrate the probe concentration to find an optimal range. |

| High Background Signal | 1. Probe degradation during storage.2. Presence of free, unquenched donor from impure synthesis.3. Direct excitation of the quencher (less common with QSY9). | 1. Aliquot probe and avoid freeze-thaw cycles; store protected from light.2. Re-purify the probe using RP-HPLC.3. Ensure the excitation wavelength is specific to the donor. |

Conclusion

The combination of FRET principles with a high-efficiency dark quencher like QSY9 provides a powerful and robust platform for developing sensitive, homogeneous assays. By eliminating the background fluorescence inherent in dual-fluorophore systems, QSY9-based probes offer superior signal-to-noise and a simplified path to quantitative analysis. The key to success lies in the rational design of the probe, meticulous execution of labeling and purification protocols, and rigorous validation of the final product. With these elements in place, researchers in basic science and drug discovery can effectively probe the molecular dynamics that govern biological function.

References

-

Glen Report 17.14 - Expanding Our Repertoire of Dark Quenchers: Black Hole Quenchers. (n.d.). Glen Research. [Link]

-

Förster resonance energy transfer - Wikipedia. (2024). Wikimedia Foundation. [Link]

-

Broussard, J. A., Rappaz, B., Webb, D. J., & Brown, C. M. (2013). Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. Journal of Investigative Dermatology, 133(7), e11. [Link]

-

Förster Resonance Energy Transfer (FRET). (n.d.). Teledyne Photometrics. [Link]

-

Sun, Y., Wallrabe, H., & Periasamy, A. (2011). Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. Current protocols in cytometry, Chapter 12, Unit12.10. [Link]

-

Hwang, H., Kim, H., & Myong, S. (2014). Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics. Biophysical journal, 106(2), 191a. [Link]

-

QSY9® Quencher Oligonucleotide Modification. (n.d.). Bio-Synthesis Inc. [Link]

-

Calculate Resonance Energy Transfer (FRET) Efficiencies. (n.d.). The Fluorescence Laboratory. [Link]

-

How to determine FRET efficiency? (2013). ResearchGate. [Link]

-

Advances of Small-Molecule Dark Quenchers in FRET-Based Probes. (2020). Chem Asian J, 15(15), 2313-2321. [Link]

-

Roy, R., Hohng, S., & Ha, T. (2008). A practical guide to single-molecule FRET. Nature methods, 5(6), 507-516. [Link]

-

Hohlbein, J., Craggs, T. D., & Cordes, T. (2014). Characterization of dark quencher chromophores as nonfluorescent acceptors for single-molecule FRET. Biophysical journal, 107(8), 1914-1924. [Link]

-

Kalinin, S., Peulen, T., Sindbert, S., Rothwell, P. J., Berger, S., Restle, T., ... & Seidel, C. A. (2012). A toolkit and benchmark study for FRET-restrained high-precision structural modeling. Nature methods, 9(12), 1218-1225. [Link]

-

Hoefling, M., Kiefhaber, T., & Oesterhelt, F. (2011). Quantitative interpretation of FRET experiments via molecular simulation: force field and validation. Biophysical journal, 100(4), 985-993. [Link]

-

Chung, H. S., Louis, J. M., & Eaton, W. A. (2012). Analysis of fluorescence lifetime and energy transfer efficiency in single-molecule photon trajectories of fast-folding proteins. The journal of physical chemistry. B, 116(23), 6697-6708. [Link]

-

Han, B., & Lu, Y. (2012). Quantitative multi-color FRET measurements by Fourier lifetime excitation-emission matrix spectroscopy. Optics express, 20(24), 26868-26880. [Link]

-

Zhang, Y., Chen, Y., & Liu, M. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR protocols, 2(4), 100918. [Link]

-

Song, Y., & Yang, P. (2010). Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions. Combinatorial chemistry & high throughput screening, 13(1), 59-69. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. [Link]

-

Takanaga, H., & Frommer, W. B. (2010). Design of fluorescent fusion protein probes. Methods in enzymology, 475, 483-501. [Link]

-

Jothikumar, P., Hill, V., & Narayanan, J. (2009). Design of FRET-TaqMan probes for multiplex real-time PCR using an internal positive control. BioTechniques, 46(7), 519-524. [Link]

-

Wouters, F. S., Verveer, P. J., & Bastiaens, P. I. (2001). A quantitative protocol for intensity-based live cell FRET imaging. Cytometry, 44(1), 30-38. [Link]

-

Key Steps to Follow in a FRET Experiment. (2022). Spectroscopy Online. [Link]

-

Considerations for Development of FRET Assays. (1999). Drug Discovery Online. [Link]

-

Kenworthy, A. K. (2001). Rational design and evaluation of FRET experiments to measure protein proximities in cells. Current protocols in cell biology, Chapter 17, Unit 17.9. [Link]

-

Smith, A. M., & Nie, S. (2010). Recent advances in FRET technology for medical applications. Accounts of chemical research, 43(2), 190-200. [Link]

-

TR-FRET Assays In Drug Discovery. (2020). BellBrook Labs. [Link]

-

Bajar, B. T., Wang, E. S., Zhang, S., Lin, M. Z., & Chu, J. (2016). A guide to fluorescent protein FRET pairs. Sensors (Basel, Switzerland), 16(9), 1488. [Link]

-

Development of Two-Hybrid FRET applications to investigate endolysosomal protein-protein interactions. (2024). Ludwig-Maximilians-Universität München. [Link]

-

How to troubleshoot for FRET AB experiment where the only donor-acceptor available pair is YFP-RFP? (2016). ResearchGate. [Link]

-

FRET-Based Small-Molecule Fluorescent Probes: Rational Design and Bioimaging Applications. (2015). Figshare. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 5. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. QSY9® Quencher Oligonucleotide Modification [biosyn.com]

- 11. Absorption [QSY 9] | AAT Bioquest [aatbio.com]

- 12. SY-9 Azide | BroadPharm [broadpharm.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. QSY™ 9 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 15. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 16. biotium.com [biotium.com]

- 17. researchgate.net [researchgate.net]

- 18. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]

- 19. Considerations for Development of FRET Assays [drugdiscoveryonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: QSY™ 9 Succinimidyl Ester

Optimization of Solubility, Stability, and Bioconjugation Efficiency[1]

Executive Summary

QSY™ 9 Succinimidyl Ester (SE) represents a critical evolution in dark quencher technology, specifically engineered to overcome the hydrophobicity limitations of its predecessor, QSY™ 7. While QSY 7 is a highly effective quencher for the 500–600 nm range, its poor water solubility often leads to protein precipitation at high Degrees of Labeling (DOL). QSY 9 retains the spectrally matched absorption profile (Abs Max ~562 nm) but incorporates hydrophilic structural modifications (sulfonation) to enhance aqueous compatibility.[1]

However, the "hydrophilic" designation refers to the conjugate, not the reactive reagent's stability. The succinimidyl ester moiety remains highly susceptible to hydrolysis. This guide delineates the precise physicochemical boundaries and protocols required to maximize conjugation efficiency while mitigating the rapid hydrolysis kinetics inherent to NHS-ester chemistry.

Physicochemical Profile & FRET Compatibility

QSY 9 is a non-fluorescent diarylrhodamine derivative. Its primary application is as an energy acceptor in FRET (Förster Resonance Energy Transfer) assays, pairing efficiently with donors emitting in the green-to-orange spectrum.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Weight | ~915 g/mol | Varies slightly by counterion/salt form.[1] |

| Absorbance Max | 560–562 nm | Broad absorption profile. |

| Extinction Coefficient (ε) | ~85,000 – 90,000 cm⁻¹M⁻¹ | Measured in Methanol or PBS.[1] |

| Quantum Yield | < 0.001 | Efficient non-radiative energy dissipation. |

| Solubility (Reagent) | DMSO, DMF, DMA | Insoluble in water until conjugated or hydrolyzed.[1] |

| Solubility (Conjugate) | High (Aqueous) | Superior to QSY 7; prevents protein precipitation.[1] |

| Reactive Group | Succinimidyl Ester (NHS) | Targets primary amines (-NH₂).[1][2][3][4][5] |

FRET Donor Compatibility

QSY 9 effectively quenches fluorophores with emission maxima between 500 nm and 600 nm .[2][3][5][6]

-

Ideal Donors: Fluorescein (FAM), Alexa Fluor 488, Oregon Green, VIC, HEX, Cy3, TAMRA.[1]

-

Ineffective Donors: Blue dyes (Coumarins) or Far-Red dyes (Cy5, Alexa 647) — Use QSY 35 or QSY 21 respectively for these.[1]

The Stability Paradox: Hydrolysis vs. Aminolysis

The central challenge in working with QSY 9 SE is the competition between aminolysis (the desired reaction with lysine residues) and hydrolysis (the degradation of the reactive ester by water).

3.1 Hydrolysis Kinetics

The N-hydroxysuccinimide (NHS) ester is thermodynamically unstable in aqueous environments.[1] The rate of hydrolysis is pH-dependent and increases logarithmically with alkalinity.

-

pH 7.0: Half-life (t½) ≈ 4–5 hours.[1] Reaction with amines is slow.

-

pH 8.0–8.5: Half-life (t½) ≈ 10–20 minutes.[1] Reaction with amines is rapid.

-

pH > 9.0: Half-life (t½) < 2 minutes.[1] Reagent degrades before labeling occurs.

Implication: You cannot dissolve QSY 9 SE in an aqueous buffer for storage. It must be dissolved in an anhydrous organic solvent immediately prior to use.

3.2 Storage Stability[1][6]

-

Solid State: Stable for 6–12 months at -20°C if kept desiccated .[1] Moisture condensation upon warming to room temperature is the #1 cause of reagent failure.

-

Solution State: Solutions in anhydrous DMSO are stable for ~1 month at -20°C if sealed under argon/nitrogen.[1] However, fresh preparation is always recommended.

Optimized Conjugation Protocol

This protocol is designed to maximize the "Effective Concentration" of the active ester at the moment of mixing.

Phase 1: Buffer Preparation (The "Amine-Free" Rule)

The protein/antibody must be in a buffer free of primary amines.[1]

-

Incompatible: Tris, Glycine, BSA (contains lysines), Ammonium ions.[1]

-

Recommended: 100 mM Sodium Bicarbonate (pH 8.3–8.[1]5) or PBS (pH 7.[1]4) adjusted with bicarbonate.[1]

-

Concentration: Protein should be concentrated to >2 mg/mL (ideally 5–10 mg/mL) to drive second-order aminolysis kinetics over first-order hydrolysis.[1]

Phase 2: Reagent Solubilization (The "Dry-Organic" Step)[1]

-

Equilibrate the vial of QSY 9 SE to room temperature before opening (approx. 20–30 mins). This prevents condensation.[4][7]

-

Dissolve QSY 9 SE in anhydrous DMSO or DMF .

-

Target Concentration: 10 mg/mL.

-

Note: Do not use "wet" DMSO from a communal bottle. Use single-use ampules or molecular-sieve-dried solvent.[1]

-

Phase 3: The Reaction

-

Calculate the molar excess.[8] For antibodies (IgG), a 10–20x molar excess of QSY 9 is typical to achieve a DOL of 3–5.[1]

-

Add the QSY 9/DMSO solution to the protein dropwise while vortexing gently.

-

Constraint: Keep final organic solvent volume < 10% (v/v) to avoid protein denaturation.[1]

-

-

Incubate for 1 hour at Room Temperature (RT) with continuous gentle agitation, protected from light.

Phase 4: Purification

Remove unreacted dye immediately using size-exclusion chromatography (e.g., Sephadex G-25, PD-10 columns) or extensive dialysis.[1] QSY 9 is small (~915 Da) compared to proteins, facilitating easy separation.[1]

Visualization of Workflows

Diagram 1: The Competitive Kinetic Pathway

This diagram illustrates the "race" between the desired labeling event and the inevitable degradation of the reagent.

Caption: Kinetic competition between Aminolysis (Green path, desired) and Hydrolysis (Red path, waste).[1] High protein concentration and pH 8.3 favor the green path.

Diagram 2: The "Dry-First" Solubilization Workflow

A step-by-step logic flow for handling the moisture-sensitive reagent.[1]

Caption: Critical handling workflow. The equilibration step (Yellow) is the most frequently skipped, leading to reagent failure via condensation.[1]

Quality Control: Calculating Degree of Labeling (DOL)

Because QSY 9 is non-fluorescent, you cannot use fluorescence to quantify it. You must use UV-Vis absorbance.[1]

Formula:

Where:

- : Absorbance of conjugate at 562 nm.[1]

- : Absorbance of conjugate at 280 nm.[1]

- : Extinction coefficient of the protein (e.g., IgG ≈ 203,000 cm⁻¹M⁻¹).[1]

- : Extinction coefficient of QSY 9 (90,000 cm⁻¹M⁻¹).[1]

- : Correction Factor (Absorbance of QSY 9 at 280 nm relative to 562 nm).[1] For QSY 9, CF is typically ~0.30, but should be determined empirically if high precision is required.[1]

References

- Hermanson, G. T.Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (Chapter 2: Zero-Length Crosslinkers and NHS-Esters).

Sources

- 1. QSY7 succinimidyl ester(1+) | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. SY-9 Azide | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Extinction Coefficient [QSY 9] | AAT Bioquest [aatbio.com]

Precision Bioconjugation: A Technical Guide to NHS Ester Chemistry

Executive Summary

The conjugation of N-hydroxysuccinimide (NHS) esters to primary amines is the most prevalent crosslinking strategy in biotherapeutics and diagnostics. Despite its ubiquity, experimental failure rates remain high due to a misunderstanding of the kinetic competition between aminolysis (conjugation) and hydrolysis (degradation).

This guide moves beyond basic recipe adherence, providing a mechanistic framework for optimizing NHS-ester reactions. It focuses on the critical interplay of pH, stoichiometry, and solvent integrity to ensure reproducible, high-fidelity protein conjugates.

Mechanistic Foundations: The Kinetic Race

The success of an NHS-ester reaction is defined by a kinetic race between the nucleophilic attack of a primary amine (on the protein) and water (from the buffer).

The Reaction Pathway

The NHS ester contains a reactive carbonyl group stabilized by the N-hydroxysuccinimide leaving group.[1][2]

-

Aminolysis (Desired): An unprotonated primary amine (

) attacks the carbonyl, forming a tetrahedral intermediate.[1] The NHS group leaves, resulting in a stable amide bond.[1][2] -

Hydrolysis (Competitor): Water attacks the carbonyl, releasing NHS and regenerating the non-reactive carboxylic acid.

The Critical Role of pH

pH is the single most significant variable.

-

The Amine Constraint: Only unprotonated amines act as nucleophiles. The

-amino group of Lysine has a pKa -

The Hydrolysis Constraint: Hydrolysis is base-catalyzed. As pH rises, the half-life of the NHS ester plummets.[1][3]

The Optimization Window: You must balance amine reactivity against reagent stability.

-

pH 7.2 – 8.0: Optimal for most protein conjugations.

-

pH > 8.6: Hydrolysis becomes too rapid (

min), often resulting in low coupling efficiency despite high amine reactivity.

Visualizing the Pathway

The following diagram illustrates the bifurcation between successful conjugation and hydrolytic failure.

Figure 1: Kinetic competition in NHS-ester chemistry. High pH accelerates both pathways, but hydrolysis dominates above pH 8.6.

Reagent Selection Strategy

Selecting the correct linker hydrophobicity is essential to prevent protein aggregation.

| Feature | NHS Ester (Standard) | Sulfo-NHS Ester |

| Solubility | Hydrophobic.[] Must be dissolved in organic solvent (DMSO/DMF) first.[5] | Hydrophilic. Dissolves directly in aqueous buffer. |

| Membrane Permeability | Membrane permeable.[2] Can label intracellular targets. | Membrane impermeable. Ideal for cell-surface labeling. |

| Aggregation Risk | High. Can cause precipitation if labeling density is high. | Low. Charged sulfonate group improves conjugate solubility.[6][7] |

| Cost | Lower cost. | Higher cost. |

| Best Use Case | Small molecule drug conjugation (ADCs), fluorophores. | Protein-Protein crosslinking, cell surface labeling. |

Optimized Experimental Protocol

Standardized for 1–5 mg/mL protein concentration.

Phase 1: Preparation

1. Buffer Exchange (Critical): Ensure the protein is in an amine-free buffer (PBS, HEPES, Bicarbonate).

-

Warning:Tris and Glycine contain primary amines and will completely inhibit the reaction by scavenging the NHS ester.

-

Action: Dialyze or desalt into 100 mM Phosphate/Bicarbonate, pH 7.5–8.0.

2. Reagent Handling: NHS esters are moisture-sensitive.[8]

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Dissolve NHS esters in anhydrous DMSO or DMF immediately before use.

-

Quality Check: If using DMF, smell it. A "fishy" odor indicates dimethylamine breakdown products, which will ruin the reaction. Use fresh, high-grade solvent only.

Phase 2: Conjugation

3. Mixing: Add the NHS reagent to the protein solution.[8]

-

Stoichiometry: Use a 10-fold to 50-fold molar excess of NHS ester over protein.

-

Why? You must compensate for the hydrolysis that begins the moment the reagent hits the water.

-

-

Solvent Limit: Keep final DMSO/DMF volume < 10% to avoid protein denaturation.

4. Incubation:

-

Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Note: Reaction is usually complete within 30 minutes at RT due to hydrolysis/aminolysis exhaustion.

Phase 3: Quenching & Purification

5.[8] Quenching: Add a primary amine buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 50–100 mM.

-

Why? This rapidly reacts with any remaining NHS ester, preventing non-specific binding later or cross-reaction with purification columns.

6. Purification: Remove excess reagent and quench byproducts via Desalting Column (e.g., Zeba, PD-10) or Dialysis.

Workflow Diagram

Figure 2: Step-by-step workflow for NHS-ester conjugation, emphasizing buffer compatibility checks.

Quality Control: The Self-Validating Step

A protocol is only as good as its validation. You must calculate the Degree of Labeling (DOL) to ensure the drug-to-antibody ratio (DAR) or fluorophore density is within specification.

The DOL Formula

To determine DOL, you must measure absorbance at 280 nm (

Where:

-

: Molar extinction coefficient of the protein (e.g., IgGngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> - : Molar extinction coefficient of the dye/label.[9][10]

-

CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its peak absorbance (

). This corrects for the dye's contribution to the 280 nm signal.[9][10]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Interpretation:

-

DOL < 1: Under-labeled. Check reagent hydrolysis (wet DMSO?) or buffer pH (too low?).

-

DOL > 6 (for antibodies): Over-labeled. Risk of precipitation or quenching (if fluorescent). Reduce molar excess.[10]

References

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[6] Retrieved from

-

BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

-

Sigma-Aldrich. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.[8] Retrieved from

-

AAT Bioquest. Degree of Labeling (DOL) Calculator. Retrieved from

-

G-Biosciences. Determine the Reactivity of NHS Esters. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 5. covachem.com [covachem.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. interchim.fr [interchim.fr]

- 8. furthlab.xyz [furthlab.xyz]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. info.gbiosciences.com [info.gbiosciences.com]

Technical Guide: Storage, Handling, and Conjugation of QSY9 Succinimidyl Ester

Executive Summary

QSY™ 9 Succinimidyl Ester (QSY9-SE) is a high-performance, hydrophilic non-fluorescent quencher used primarily as an acceptor in Fluorescence Resonance Energy Transfer (FRET) applications.[1] Unlike its hydrophobic counterpart QSY7, QSY9 is water-soluble, making it superior for labeling proteins and antibodies where maintaining solubility is critical.

However, the succinimidyl ester (NHS ester) moiety is inherently unstable in the presence of moisture.[1] This guide outlines the rigorous protocols required to prevent hydrolysis—the primary failure mode—and ensures high-efficiency conjugation.[1][2]

Physicochemical Specifications

The following parameters are critical for experimental design and concentration calculations.

| Property | Value / Description | Notes |

| Chemical Class | Diarylrhodamine derivative | Hydrophilic modification |

| Reactive Group | Succinimidyl Ester (NHS ester) | Targets primary amines (-NH2) |

| Absorption Max ( | 562 nm | Broad absorption (500–600 nm) |

| Extinction Coefficient ( | ~85,000 – 90,000 cm⁻¹M⁻¹ | Measured at |

| Fluorescence | None (Dark Quencher) | Energy dissipated as heat |

| Molecular Weight | ~915 Da | Varies slightly by counter-ion/salt |

| Solubility | DMSO, DMF, Water (limited stability) | Dissolve in organic solvent first |

The Chemistry of Stability: Storage & Handling[1][2]

The Hydrolysis Threat

The NHS ester reacts with nucleophiles.[1][2] While the target is the primary amine on your protein (forming a stable amide bond), water is a competing nucleophile.[1][2]

-

Mechanism: Water attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide and regenerating the non-reactive carboxylic acid form of QSY9.[1]

Storage Protocol ("The Golden Rules")

To maintain reactivity >90% over 6–12 months, strict adherence to anhydrous conditions is non-negotiable.

-

Temperature: Store at -20°C .

-

Desiccation: Store the vial inside a secondary container (sealed bag or jar) containing active desiccant packs (silica gel).

-

Equilibration (Critical Step): Before opening the vial, allow it to warm to room temperature for 20–30 minutes while still sealed.

-

Reasoning: Opening a cold vial in humid lab air causes immediate condensation inside the vial, introducing water that will hydrolyze the remaining powder during subsequent storage.[1]

-

Visualization: Storage & Solubilization Logic[1][4]

Figure 1: Decision tree for the storage and solubilization of QSY9-SE to prevent hydrolysis-induced inactivation.

Operational Workflow: Conjugation Protocol

This protocol is optimized for labeling IgG antibodies or proteins (MW > 20 kDa).[1]

Reagent Preparation

-

Protein Buffer: 100 mM Sodium Bicarbonate (pH 8.3).[1]

-

Dye Stock: Dissolve QSY9-SE in anhydrous DMSO or DMF at 10 mg/mL immediately before use.[1]

Step-by-Step Conjugation

-

Buffer Exchange: If protein is in Tris or PBS, dialyze or use a desalting column (e.g., Zeba Spin) to exchange into Sodium Bicarbonate pH 8.3.[1]

-

Concentration: Target 1–5 mg/mL protein concentration.[1]

-

-

Molar Ratio Calculation:

-

Reaction:

-

Incubation: Incubate for 1 hour at Room Temperature (protect from light) with gentle agitation.

-

Quenching (Optional but Recommended): Add 100 µL of 1M Tris (pH 8.0) or Glycine to stop the reaction.[1]

-

Purification: Remove excess free dye using a Desalting Column (MWCO 7K) or Dialysis.[1]

Visualization: Conjugation Pathway[1]

Figure 2: Workflow for amine-reactive conjugation of QSY9 to proteins.

Quality Control: Calculating Degree of Labeling (DOL)

Since QSY9 is non-fluorescent, you cannot use fluorescence to check labeling.[1] You must use Absorbance.[1][4]

The Correction Factor (CF) Challenge

Most fluorophores have a known Correction Factor (

-

QSY9 Specifics: QSY9 absorbs in the visible (562 nm) but also has significant UV absorbance.[1]

-

Senior Scientist Directive: Do not rely on generic internet values. Determine the CF empirically for your specific batch if high precision is required, or use the approximation below.

Empirical CF Determination:

-

Dilute a small amount of free QSY9 dye in buffer.[1]

-

Measure Absorbance at 280 nm (

) and 562 nm ( -

Calculate:

DOL Formula

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low DOL (< 1.0) | Hydrolyzed Dye Stock | Ensure dye was stored desiccated. Use fresh anhydrous DMSO.[1] |

| Buffer pH too low | Ensure reaction buffer is pH 8.3–8.[1]5. pH 7.0 is too slow for NHS esters.[1] | |

| Competing Amines | Ensure protein is dialyzed into Bicarbonate/Borate.[1] Remove Tris/BSA/Azide.[1] | |

| Precipitation | Protein Concentration too high | Dilute protein to 1–2 mg/mL before adding dye. |

| Over-labeling | Reduce molar excess from 15x to 8x. | |

| High Background in FRET | Free Dye remaining | Improve purification.[1] Use two rounds of desalting or dialysis.[1] |

References

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[1] Explains the pH dependence of NHS ester hydrolysis and aminolysis.

-

Vector Laboratories. SY-9 NHS Ester Specifications. Provides extinction coefficients and molecular weight data for QSY9 equivalents.

-

AAT Bioquest. Extinction Coefficient and Spectrum of QSY 9. Database for spectral properties.[1][6][7] [6][7]

-

BroadPharm. SY-9 Azide and QSY9 Properties. Confirmation of hydrophilic nature and solubility profiles.[1]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Extinction Coefficient Determination of Proteins [biosyn.com]

- 6. Extinction Coefficient [QSY 9] | AAT Bioquest [aatbio.com]

- 7. Extinction Coefficient [QSY 9] | AAT Bioquest [aatbio.com]

Methodological & Application

Application Note: A Detailed Protocol for Labeling Proteins with QSY® 9 Succinimidyl Ester

Abstract

This comprehensive guide provides a detailed protocol for the covalent labeling of proteins with QSY® 9 succinimidyl ester (SE). QSY® 9 is a non-fluorescent diarylrhodamine chromophore with intense and broad absorption in the 500-600 nm range, making it an excellent quencher for fluorescent dyes that emit in this spectral region.[1][2][3][4][5][6] This characteristic is highly valuable for developing fluorescence resonance energy transfer (FRET) based assays. The succinimidyl ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, forming a stable amide bond.[7][8][9] This application note is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology, from reagent preparation to the characterization of the final conjugate.

Introduction to Amine-Reactive Labeling with QSY® 9 Succinimidyl Ester

Covalent labeling of proteins with functional molecules such as quenchers is a cornerstone of modern biological research and diagnostic assay development. N-hydroxysuccinimide (NHS) esters are among the most prevalent amine-reactive chemical groups used for this purpose.[9] They react with nucleophilic primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide linkage.[4][8][10]

The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[9][10] It is crucial to use buffers that are free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[10][11]

QSY® 9 SE is a valuable tool for creating specific protein-quencher conjugates. Its broad visible absorption spectrum (peak absorbance ~562 nm) and lack of fluorescence make it an ideal acceptor in FRET pairs with a variety of common fluorophores, including fluorescein, rhodamine, and cyanine dyes.[4][5][12]

Materials and Reagents

-

Protein of interest

-

QSY® 9 succinimidyl ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Spectrophotometer

-

Microcentrifuge tubes

-

Stirring or rocking platform

Experimental Protocols

Reagent Preparation

Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL for optimal labeling.[11] If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer before proceeding.

-

Ensure the protein solution is free of stabilizers like bovine serum albumin (BSA) or gelatin, which contain primary amines.[11]

QSY® 9 SE Stock Solution:

-

Allow the vial of QSY® 9 SE to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the QSY® 9 SE in anhydrous DMSO or DMF.[10]

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for each labeling reaction.

Protein Labeling with QSY® 9 SE

The following workflow outlines the key steps in the labeling process.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. SY-9 NHS ester, 304014-17-3 | BroadPharm [broadpharm.com]

- 3. QSY9® Quencher Oligonucleotide Modification [biosyn.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 12. Absorption [QSY 9] | AAT Bioquest [aatbio.com]

Application Note: A Practical Guide to Calculating Molar Ratio for QSY® 9 Protein Conjugation

Introduction

The covalent labeling of proteins with quencher dyes is a cornerstone technique in the development of sensitive probes for fluorescence resonance energy transfer (FRET) assays, immunoassays, and other biological applications. QSY® 9, a non-fluorescent diarylrhodamine derivative, is a widely utilized dark quencher due to its broad visible absorption spectrum (peaking around 562 nm) and high extinction coefficient, making it an excellent acceptor for a variety of fluorophores.[1][2] The efficiency of quenching is critically dependent on the proximity and stoichiometry of the quencher to the fluorophore. Therefore, achieving an optimal and consistent dye-to-protein ratio, also known as the Degree of Labeling (DOL), is paramount for reproducible and reliable assay performance.[3][4]

Over-labeling can lead to protein precipitation or loss of biological activity, while under-labeling results in inefficient quenching and reduced assay sensitivity.[3][5] This application note provides a comprehensive, step-by-step protocol for the conjugation of QSY® 9 N-hydroxysuccinimide (NHS) ester to a target protein and the subsequent accurate calculation of the molar ratio. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow for researchers, scientists, and drug development professionals.

Guiding Principles: The Chemistry of Conjugation

The protocol described herein utilizes QSY® 9 NHS ester, an amine-reactive derivative designed to specifically target primary amines (–NH₂) found on the side chains of lysine residues and the N-terminus of proteins.[6][7] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct.[8]

The success of this reaction is heavily influenced by pH. An optimal pH range of 8.3-8.5 is crucial.[9][10] Below this range, the primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[8][11] Conversely, at a pH above 9.0, the hydrolysis of the NHS ester accelerates dramatically, competing with the desired aminolysis and reducing conjugation efficiency.[12][13]

Key Experimental Parameters & Reagents

Accurate determination of the DOL relies on precise spectroscopic measurements and known physical constants. The table below summarizes the essential values for this protocol.

| Parameter | Value | Source |

| QSY® 9 Molar Extinction Coefficient (ε_dye_) | 85,000 M⁻¹cm⁻¹ at ~560 nm | [14][15] |

| QSY® 9 Absorbance Maximum (λ_max_) | ~560-562 nm | [2][16] |

| QSY® 9 Correction Factor (CF₂₈₀) | A₂₈₀ of dye / A_max_ of dye | [4] |

| Protein Molar Extinction Coefficient (ε_protein) | Protein-specific (e.g., IgG is ~210,000 M⁻¹cm⁻¹) | [4] |

| Molecular Weight (MW) of Protein | Protein-specific | User-determined |

| Molecular Weight (MW) of QSY® 9 NHS Ester | ~915 g/mol | [15] |

Required Materials:

-

Protein of Interest: Purified to a high degree, free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, gelatin).[7] Protein concentration should be at least 1-2.5 mg/mL for efficient labeling.[7][17]

-

QSY® 9 NHS Ester: Stored at -20°C to -80°C, protected from light and moisture.[6][18]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Other non-amine containing buffers like borate or phosphate at the correct pH are also suitable.[7][9]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the QSY® 9 NHS ester. Ensure it is amine-free.[9]

-

Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex® G-25) appropriate for the size of the target protein.[3][19]

-

Elution Buffer: Phosphate-buffered saline (PBS) or another suitable buffer for the purified conjugate.

-

UV-Vis Spectrophotometer

-

Quartz Cuvettes (1 cm path length)

Experimental Protocol

The entire workflow is designed to proceed from preparation to final calculation systematically.

Sources

- 1. QSY9® Quencher Oligonucleotide Modification [biosyn.com]

- 2. Absorption [QSY 9] | AAT Bioquest [aatbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. biotium.com [biotium.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. fluidic.com [fluidic.com]

- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SY-9 Azide | BroadPharm [broadpharm.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Invitrogen QSY 9 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

Application Note: Optimizing Buffer Conditions for N-Hydroxysuccinimide (NHS) Ester Labeling Reactions

Introduction: The Chemistry of Amine-Reactive Labeling

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely employed for covalently attaching labels such as fluorophores, biotin, or therapeutic payloads to proteins, peptides, and other biomolecules.[1][2][3] The reaction targets primary amines (–NH₂), which are abundant on biomolecules, primarily at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][4] The fundamental mechanism is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This reaction forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[3][5]

However, the success of this powerful technique is not guaranteed. The efficiency of the desired labeling reaction (aminolysis) is critically dependent on a competing and undesirable reaction: hydrolysis, where water attacks and consumes the NHS ester.[4][5][6] The balance between aminolysis and hydrolysis is almost entirely dictated by the reaction buffer conditions. This guide provides a detailed examination of how to select and optimize buffer conditions to maximize labeling efficiency and ensure reproducible results.

The Central Role of pH: Balancing Amine Reactivity and Ester Stability

The pH of the reaction buffer is the single most critical parameter governing the outcome of an NHS ester labeling reaction.[7][8] It creates a fundamental trade-off that must be carefully managed.

Activating the Nucleophile: The Need for Alkaline Conditions

A primary amine is only nucleophilic when it is in its unprotonated state (–NH₂). At acidic or neutral pH, it exists predominantly in its protonated, non-reactive ammonium form (–NH₃⁺).[7][9] The pKa of the ε-amino group of lysine is approximately 10.5, meaning that a slightly alkaline environment is required to ensure a sufficient population of deprotonated, reactive amines. As the pH increases from 7 towards 9, the rate of the desired aminolysis reaction increases significantly.[6][9]

The Competing Reaction: pH-Dependent Hydrolysis

The stability of the NHS ester is inversely proportional to the pH. As the concentration of hydroxide ions increases with pH, the rate of hydrolysis accelerates dramatically.[6][10] This undesirable side reaction consumes the NHS ester, reducing the amount available to react with the target biomolecule and leading to lower labeling efficiency.[5][10] The hydrolytic stability of NHS esters at various pH values is summarized below.

Table 1: Impact of pH and Temperature on NHS Ester Hydrolytic Half-Life

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

|---|---|---|---|

| 7.0 | 0°C | 4-5 hours | [4][6][10] |

| 7.0 | Ambient | ~7 hours | [5] |

| 8.0 | 4°C | ~1 hour | [5] |

| 8.6 | 4°C | 10 minutes | [4][6][10] |

| 9.0 | Room Temp | Minutes |[5] |

The Optimal pH Window: A Necessary Compromise

Given the competing demands of amine deprotonation and ester stability, a compromise pH range is necessary. For most applications, the optimal pH for NHS ester labeling reactions is 8.0 to 8.5. [7][8][11][12] This range provides a sufficient concentration of nucleophilic primary amines to drive the reaction forward at a reasonable rate, while keeping the rate of hydrolysis manageable within a typical reaction timeframe of 1-4 hours.[6][7]

The interplay between the desired aminolysis and the competing hydrolysis is visualized below.

Caption: The core competition in NHS ester chemistry.

Buffer Composition: Choosing the Right System

The chemical composition of the buffer is as important as its pH. The cardinal rule is to avoid buffers that contain primary amines , as they will compete with the target biomolecule for reaction with the NHS ester, severely reducing or completely inhibiting the labeling.[6][13][14]

Table 2: Recommended and Incompatible Buffers for NHS Ester Reactions

| Buffer Type | Recommended Buffers | Typical pH Range | Key Considerations |

|---|---|---|---|

| Compatible | Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Slower reaction rate, but hydrolysis is also slower. Good for pH-sensitive proteins.[15] |

| Borate Buffer | 8.0 - 9.0 | A common and effective choice for NHS reactions.[6][16] | |

| Carbonate/Bicarbonate Buffer | 8.0 - 9.0 | Widely used and highly effective.[6][11][13][15] | |

| HEPES Buffer | 7.2 - 8.2 | Good buffering capacity in the physiological range.[6] | |

| Incompatible | Tris (Tris-HCl, TBS) | 7.0 - 9.0 | Contains a primary amine and will quench the reaction.[6][7][14] |

| Glycine Buffer | 2.2 - 10.6 | Contains a primary amine; often used to intentionally quench reactions.[6][13] |

| | Ammonium-containing Buffers | - | e.g., Ammonium acetate/bicarbonate. Will compete with the target.[3] |

Handling Additives and Contaminants

Prior to labeling, it is critical to ensure the biomolecule solution is free from extraneous amine-containing substances. Common additives in commercial antibody preparations, such as bovine serum albumin (BSA), gelatin, glycine, or sodium azide, must be removed.[13][17] This is typically achieved through dialysis, buffer exchange, or size-exclusion chromatography.[13][14]

General Protocol for Protein Labeling with NHS Esters

This protocol provides a general workflow for labeling an IgG antibody. It should be optimized for each specific protein and label.

Materials

-

Antibody (or protein) to be labeled, free of amine contaminants.

-

Amine-reactive NHS ester dye/reagent.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7][11]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.[13]

-

Purification system: Desalting column (e.g., Sephadex) or dialysis cassette.[5][17]

Experimental Workflow

Caption: Standard workflow for NHS ester labeling.

Step-by-Step Methodology

-

Prepare Antibody Solution:

-

Prepare NHS Ester Stock Solution:

-

Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[13]

-

Dissolve the NHS ester in anhydrous DMSO or high-quality, amine-free DMF to a concentration of 10 mg/mL or 10 mM.[11][13][16] This stock solution should be prepared fresh immediately before use.[14]

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[5]

-

Add the calculated volume of the NHS ester stock solution to the antibody solution while gently stirring or vortexing.[11][16] The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% to avoid protein denaturation.[5]

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if using a fluorescent label.[5][6][13]

-

-

Quench the Reaction:

-

Purify the Conjugate:

-

Characterize and Store:

-

Determine the degree of labeling (DOL) using spectrophotometry.

-

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[11]

-

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low/No Labeling | Buffer incompatibility: Presence of Tris, glycine, or other primary amines. | Ensure the protein is in a non-amine buffer (PBS, Bicarbonate, Borate) before adding the NHS ester.[14] |

| Hydrolyzed NHS ester: Reagent was exposed to moisture or stock solution was stored. | Always use fresh, anhydrous DMSO/DMF and prepare the NHS ester stock solution immediately before use.[14] | |

| Incorrect pH: pH is too low (< 7.5), leaving amines protonated and non-reactive. | Verify the pH of your reaction buffer is in the optimal 8.0-8.5 range.[7] | |

| Protein Precipitation | Solvent concentration: Final DMSO/DMF concentration is too high (>10%). | Reduce the volume of the NHS ester stock added; consider starting with a more concentrated protein solution.[5][14] |

| Over-labeling: Excessive modification of lysine residues can alter protein pI and solubility. | Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio.[14] | |

| Inconsistent Results | Poor pH control: Buffer capacity is insufficient, leading to a drop in pH as the reaction releases N-hydroxysuccinimide (a weak acid). | Use a buffer of sufficient concentration (e.g., 0.1 M) and verify the pH of the final reaction mixture.[3][7] |

Conclusion

The selection of an appropriate buffer is paramount for successful and reproducible NHS ester labeling. By maintaining a pH between 8.0 and 8.5 and utilizing non-amine-containing buffers like bicarbonate or borate, researchers can effectively balance the competing reactions of aminolysis and hydrolysis. Careful preparation of the biomolecule to remove interfering substances and adherence to established protocols will ensure high-efficiency conjugation for a wide range of applications in research and drug development.

References

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

This protocol outlines antibody conjugation by NHS-esters. Fürth lab. [Link]

-

Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

-

Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. interchim.fr [interchim.fr]

- 13. furthlab.xyz [furthlab.xyz]

- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 17. biotium.com [biotium.com]

Advanced Application Note: Purification Strategies for QSY9-Labeled Peptides and Proteins

Executive Summary & Scientific Rationale

The purification of peptides and proteins labeled with QSY9 (a non-fluorescent "dark" quencher) presents a unique set of challenges compared to standard fluorophore purification. Unlike fluorescent dyes (e.g., FAM, TAMRA), QSY9 cannot be tracked via fluorescence detectors during chromatography. Furthermore, its structural hydrophilicity—specifically engineered to improve solubility over its predecessor QSY7—alters its behavior in Reverse-Phase HPLC (RP-HPLC), often leading to counter-intuitive elution profiles.

This guide provides a rigorous, field-proven methodology for purifying QSY9 conjugates. The core directive is to transition from "blind" purification to a dual-wavelength absorbance-driven workflow , ensuring high purity for sensitive FRET (Förster Resonance Energy Transfer) applications where background noise from free quencher can ruin assay sensitivity.

Physicochemical Profile of QSY9[1][2][3][4][5]

Understanding the molecule is the first step to purification. QSY9 is a sulfonated xanthene derivative. Its high extinction coefficient makes it a potent acceptor for fluorophores like Alexa Fluor 488, FITC, and FAM.

Table 1: Key Spectral and Physical Properties of QSY9

| Property | Value | Implication for Purification |

| Absorbance Max ( | 562 nm | Critical: Set HPLC UV-Vis detector to this wavelength to track the label specifically. |

| Extinction Coefficient ( | ~90,000 | High sensitivity; even trace amounts of free dye are visible at 562 nm. |

| Fluorescence Quantum Yield | < 0.001 (Non-fluorescent) | Do not use fluorescence detection. You must rely on absorbance. |

| Solubility | High (Hydrophilic) | Elutes earlier on C18 columns compared to hydrophobic dyes (e.g., QSY7, Rhodamine). |

| Reactive Group | NHS Ester (typically) | Susceptible to hydrolysis; "Free Dye" peak will be the hydrolyzed carboxylic acid form. |

Strategic Workflow Visualization

The following diagram outlines the decision logic for purifying QSY9 conjugates based on the biomolecule type.

Figure 1: Decision matrix for QSY9 purification. Peptides require resolution of mono/di-labeled species via HPLC, while proteins often require gentle removal of free dye via SEC to prevent denaturation.

Protocol A: RP-HPLC Purification for Peptides

This is the gold standard for QSY9-labeled peptides. The hydrophilicity of QSY9 means the labeled peptide often elutes between the free dye (very early) and the unlabeled peptide (late), though this depends on the peptide's native hydrophobicity.

Materials

-

System: HPLC with PDA (Photodiode Array) or Dual-Wavelength UV-Vis detector.

-

Column: C18 Reverse Phase (Analytical or Semi-Prep). Pore size 100Å (for peptides <30 residues) or 300Å (for larger peptides).

-

Mobile Phase A: 100% Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: 100% Acetonitrile (ACN) + 0.1% TFA.

-

Note: TFA is preferred over Formic Acid here for sharper peak shapes, and QSY9 is stable in acidic TFA conditions [1].

-

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the crude reaction mixture in Mobile Phase A. If the peptide is hydrophobic, add minimal DMF, but ensure the final organic content is <10% to prevent breakthrough.

-

Centrifuge at 10,000 x g for 5 mins to remove insoluble aggregates.

-

-

Detector Setup (Crucial):

-

Gradient Programming:

-

Run a shallow gradient to separate the labeled product from unlabeled species.

-

Example Gradient: 5% B to 65% B over 30 minutes (approx 2% B/min).

-

-

Peak Identification Logic:

-

Peak A (Void Volume / Early): High 562nm, Low 214nm. Identity: Hydrolyzed Free QSY9-COOH. (Discard).

-

Peak B (Target): High 562nm, High 214nm. Identity: QSY9-Peptide Conjugate. (Collect).

-

Peak C (Late): Low/No 562nm, High 214nm. Identity: Unlabeled Peptide. (Recover if valuable).

-

-

Post-Purification:

-

Pool fractions.[3]

-

Lyophilize immediately. Caution: Protect from light during lyophilization. Although QSY9 is a quencher, prolonged light exposure can degrade the chromophore [2].

-

Protocol B: Size Exclusion (SEC) for Proteins

For antibodies or enzymes where HPLC acidity (pH ~2) causes denaturation, Size Exclusion Chromatography is required.

Materials

-

Resin: Sephadex G-25 or Bio-Gel P-6 (Desalting grade).

-

Format: Spin columns (e.g., Zeba) for microliter scales, or Gravity columns (e.g., PD-10) for milligram scales.

-

Buffer: PBS (pH 7.2) or HEPES. Avoid primary amines (Tris) if unreacted NHS ester is still potentially active (though usually quenched before this step).

Step-by-Step Methodology

-

Equilibration:

-

Equilibrate the column with 3 column volumes (CV) of PBS.

-

-

Loading:

-

Apply the reaction mixture carefully to the center of the resin bed.

-

Volume Rule: Do not exceed 10-15% of the total column volume to ensure separation.

-

-

Elution:

-

Add buffer.[4] The large protein-QSY9 conjugate will elute in the void volume (approx 30% of column volume).

-

The free QSY9 dye (MW ~900 Da) will be retained in the pores and elute significantly later.

-

-

Visual Confirmation:

-

Since QSY9 is deeply colored (purple/blue), you can often visually see two bands separating on a gravity column. Collect the first colored band.

-

Quality Control & Validation

Trust but verify. A purified peak must pass specific criteria.

A. Mass Spectrometry (ESI-MS or MALDI)

-